molecular formula C23H26N4O3S B11613318 3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide

3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide

Cat. No.: B11613318
M. Wt: 438.5 g/mol
InChI Key: GQCRKYHAVVMOGF-JJIBRWJFSA-N
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Description

3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide is a complex organic compound that features a benzisothiazole moiety, a hydrazone linkage, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide typically involves the following steps:

    Formation of the Benzisothiazole Moiety: The benzisothiazole ring is synthesized through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound.

    Hydrazone Formation: The benzisothiazole derivative is then reacted with hydrazine to form the hydrazone linkage.

    Cyclohexylpropanamide Addition: Finally, the hydrazone is coupled with N-cyclohexylpropanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions vary widely depending on the specific groups involved but often include the use of catalysts and solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazone linkage may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazolinone: A related compound with antimicrobial properties.

    1,2-benzisothiazol-3(2H)-one,1,1-dioxide: Another benzisothiazole derivative with applications in various fields.

Uniqueness

What sets 3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide apart is its combination of a benzisothiazole moiety with a hydrazone linkage and a cyclohexyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

3-[[(E)-benzylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-cyclohexylpropanamide

InChI

InChI=1S/C23H26N4O3S/c28-22(25-19-11-5-2-6-12-19)15-16-27(24-17-18-9-3-1-4-10-18)23-20-13-7-8-14-21(20)31(29,30)26-23/h1,3-4,7-10,13-14,17,19H,2,5-6,11-12,15-16H2,(H,25,28)/b24-17+

InChI Key

GQCRKYHAVVMOGF-JJIBRWJFSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)/N=C/C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)N=CC4=CC=CC=C4

Origin of Product

United States

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